REACTION_CXSMILES
|
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]([OH:9])[CH2:7][OH:8].[C:10]1([CH3:16])C=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:24])=CC=1>O>[OH:8][CH2:7][CH2:6][O:9][CH:3]([CH3:4])[CH2:2][CH:1]1[O:24][CH2:10][CH2:16][O:5]1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round bottom flask equipped with magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
heating mantle, Dean-Starke trap
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum (rotovap)
|
Type
|
DISTILLATION
|
Details
|
The residual brown oil was subjected to high vacuum distillation The first fraction
|
Type
|
CUSTOM
|
Details
|
collected between 55° and 80° C. at 0.5 mm
|
Type
|
CUSTOM
|
Details
|
The second fraction, collected at between 80° and 90° C.
|
Type
|
CUSTOM
|
Details
|
can be removed by column chromatography (neutral alumina:ether/petroleum ether: 1/1)
|
Name
|
|
Type
|
|
Smiles
|
OCCOC(CC1OCCO1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |